5-Amino-3-(3-bromophenyl)-5-oxopentanoic acid

Structure-Activity Relationship Halogen Bonding Enzyme Inhibition

5-Amino-3-(3-bromophenyl)-5-oxopentanoic acid (CAS 1447963-64-5) is a synthetic gamma-amino acid derivative with molecular formula C₁₁H₁₂BrNO₃ and molecular weight 286.12 g·mol⁻¹. The compound features a 3-bromophenyl substituent at the beta-carbon of a 5-amino-5-oxopentanoic acid backbone, placing it within the broader class of halogenated non-proteinogenic amino acid building blocks used in medicinal chemistry and chemical biology.

Molecular Formula C11H12BrNO3
Molecular Weight 286.12 g/mol
CAS No. 1447963-64-5
Cat. No. B1377522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-(3-bromophenyl)-5-oxopentanoic acid
CAS1447963-64-5
Molecular FormulaC11H12BrNO3
Molecular Weight286.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C(CC(=O)N)CC(=O)O
InChIInChI=1S/C11H12BrNO3/c12-9-3-1-2-7(4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H2,13,14)(H,15,16)
InChIKeySCWRSZZOGXJHLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-3-(3-bromophenyl)-5-oxopentanoic acid (CAS 1447963-64-5): Structural Identity and Procurement Baseline


5-Amino-3-(3-bromophenyl)-5-oxopentanoic acid (CAS 1447963-64-5) is a synthetic gamma-amino acid derivative with molecular formula C₁₁H₁₂BrNO₃ and molecular weight 286.12 g·mol⁻¹ . The compound features a 3-bromophenyl substituent at the beta-carbon of a 5-amino-5-oxopentanoic acid backbone, placing it within the broader class of halogenated non-proteinogenic amino acid building blocks used in medicinal chemistry and chemical biology [1]. Commercially, it is typically supplied at 95% purity and is catalogued by multiple research chemical vendors as a specialty intermediate for enzyme inhibitor design and fragment-based drug discovery programs .

Why 5-Amino-3-(3-bromophenyl)-5-oxopentanoic acid Cannot Be Interchanged with Generic Analogs


Generic substitution of this compound with simpler pentanoic acid derivatives or alternative halogenated regioisomers carries substantial risk in structure-activity relationship (SAR) studies. The 3-bromophenyl substituent is not merely a hydrophobic anchor — its meta-positioning on the phenyl ring dictates both the dihedral angle of the aryl group relative to the pentanoic acid scaffold and the orientation of the bromine atom within target binding pockets [1]. In enzyme inhibition contexts, even conservative isosteric replacements (e.g., Br → Cl or Br → CH₃) at the 3-position of related pentanoic acid scaffolds have been shown to produce ~2.5-fold to >150-fold shifts in inhibitory potency, demonstrating that the bromine atom at the meta-position is a critical pharmacophoric determinant rather than a generic hydrophobic substituent [2]. Furthermore, the 5-amino-5-oxo (primary amide) terminus distinguishes this compound from ester, carboxylic acid, or secondary amide analogs, each of which presents different hydrogen-bond donor/acceptor geometry and metabolic stability profiles. Procurement decisions that disregard these structural specificities risk irreproducible SAR, wasted screening resources, and erroneous lead optimization trajectories.

Quantitative Differentiation Evidence for 5-Amino-3-(3-bromophenyl)-5-oxopentanoic acid Against Closest Analogs


Meta-Bromophenyl Substitution Confers Distinct Inhibitory Potency Relative to Alternative Halogen Substituents in Pentanoic Acid Scaffolds

In a systematic SAR study of 3-(3-substituted-phenyl) scaffold inhibitors, the 3-bromophenyl variant exhibited an IC50 of 40 μM, which was equipotent to the 3-nitrophenyl analog (IC50 40 μM) but 2.5-fold less potent than the 3-chlorophenyl variant (IC50 16 μM) and approximately 150-fold less potent than the unsubstituted 3-phenyl lead compound (IC50 0.26 μM) [1]. This demonstrates that meta-bromine substitution produces a unique activity profile — not merely intermediate between chloro and iodo — and that the bromine atom's polarizability and van der Waals radius create binding interactions distinct from other halogens. The target compound, bearing an additional 5-amino-5-oxo terminus absent from the comparator scaffold, offers a differentiated vector for further SAR exploration that cannot be replicated by the simpler 3-(3-bromophenyl)pentanoic acid series.

Structure-Activity Relationship Halogen Bonding Enzyme Inhibition

The 5-Amino-5-oxopentanoic Acid Backbone Enables Interactions Not Accessible to Carboxylic Acid-Terminated Bromophenyl Analogs

The target compound possesses a terminal primary amide (5-amino-5-oxo) group, whereas the closest commercially available comparator — 3-(3-bromophenyl)pentanoic acid (molecular weight 257.12 g·mol⁻¹, LogP ~3.2) — terminates in a carboxylic acid [1]. The primary amide introduces an additional hydrogen bond donor (N–H) not present in the carboxylic acid form and alters both the pKa profile and the geometry of the terminal polar contact. In fragment-based screening campaigns, primary amides are known to engage protein backbone carbonyls and side-chain carboxylates through bidentate hydrogen bonding, a binding mode unavailable to carboxylic acids under physiological pH conditions where the acid is predominantly deprotonated . Additionally, the molecular weight difference (286.12 vs 257.12) and topological polar surface area shift between the two functional groups produce different physicochemical property profiles relevant to CNS penetration and solubility screening cascades.

Hydrogen Bonding Fragment-Based Drug Design Bioisosterism

Meta-Bromo Regiochemistry Distinguishes This Compound from Ortho- and Para-Bromophenyl Isomers Available Under Separate CAS Numbers

The target compound (3-bromophenyl, CAS 1447963-64-5) is one of at least three regioisomeric bromophenyl variants of the 5-amino-5-oxopentanoic acid scaffold. The para-isomer (4-bromophenyl, CAS 1447965-99-2) and the ortho-isomer (2-bromophenyl) are catalogued as distinct chemical entities with separate CAS registry numbers . In structurally related enzyme inhibitor series, the position of the bromine substituent on the phenyl ring has been shown to critically influence molecular recognition. For instance, in a D-amino acid oxidase (DAAO) inhibitor series from US Patent 9,505,753, structurally distinct bromophenyl-containing compounds exhibited IC50 values ranging from 60 nM to 1000 nM depending on the substitution pattern and scaffold connectivity [1]. Although direct head-to-head comparison data for the three regioisomers of the 5-amino-5-oxopentanoic acid scaffold are not available in the public domain, the precedent from related bromophenyl series establishes that meta, ortho, and para substitution are not functionally equivalent and cannot be assumed interchangeable in biological assays.

Regiochemistry Positional Isomerism Target Engagement

Procurement-Relevant Application Scenarios for 5-Amino-3-(3-bromophenyl)-5-oxopentanoic acid


Fragment-Based Lead Discovery Requiring Meta-Bromophenyl-Containing Primary Amide Building Blocks

In fragment-based drug discovery programs targeting enzymes with hydrophobic sub-pockets that accommodate halogenated aromatic rings, this compound provides a meta-bromophenyl moiety with a primary amide linker — a combination not available from simpler 3-(3-bromophenyl)pentanoic acid analogs. The distinct SAR behavior of the meta-bromine substituent relative to meta-chloro and meta-fluoro analogs [1] makes this compound particularly valuable when halogen-bonding interactions with backbone carbonyls are being explored. Procurement should specify CAS 1447963-64-5 to ensure the correct meta-regiochemistry, as the ortho and para isomers are distinct chemical entities with separate CAS numbers .

PROTAC Linker Chemistry Utilizing the Primary Amide as a Conjugation Handle

The terminal primary amide of 5-amino-3-(3-bromophenyl)-5-oxopentanoic acid can serve as a precursor for further derivatization in PROTAC (Proteolysis-Targeting Chimera) linker synthesis. Unlike the carboxylic acid terminus of 3-(3-bromophenyl)pentanoic acid, the primary amide can be selectively reduced to an amine or hydrolyzed to the corresponding carboxylic acid under controlled conditions, providing synthetic flexibility . The 3-bromophenyl group can additionally participate in Suzuki-Miyaura cross-coupling reactions for late-stage diversification.

Positional Isomer Selectivity Studies in Bromophenyl-Containing Enzyme Inhibitor Series

For laboratories conducting SAR studies on halogenated amino acid derivatives, this compound enables systematic comparison of meta-bromine effects against the corresponding para-bromo (CAS 1447965-99-2) and des-bromo (phenyl) analogs. Precedent from structurally related series indicates that meta-bromophenyl substitution produces distinct inhibitory profiles that cannot be predicted from para-substituted or unsubstituted counterparts [1]. Procurement of the specific regioisomer is critical for ensuring interpretable structure-activity data.

Quote Request

Request a Quote for 5-Amino-3-(3-bromophenyl)-5-oxopentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.